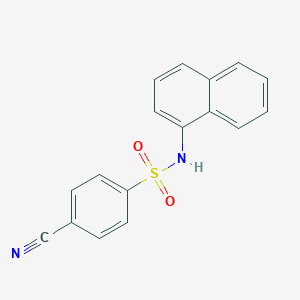
4-cyano-N-(1-naphthyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-(1-naphthyl)benzenesulfonamide, also known as N-(1-naphthyl)-4-cyanobenzenesulfonamide or N-(1-naphthyl)-4-cyanobenzenesulfonamide, is a chemical compound that belongs to the sulfonamide family. This compound has been of great interest to the scientific community due to its potential use in various research applications.
Mechanism of Action
The mechanism of action of 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). This enzyme is overexpressed in various cancer cells and plays a crucial role in regulating the pH of the tumor microenvironment. Inhibition of CA IX by 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide has also been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of the enzyme carbonic anhydrase XII (CA XII), which is involved in the regulation of pH in various tissues and organs. Inhibition of CA XII by 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide can lead to a decrease in the pH of the extracellular environment, which can have therapeutic implications for various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide in lab experiments is its potent anti-cancer activity. This compound has been found to be effective against various cancer cell lines, making it an attractive candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide. One of the most promising areas of research is the development of novel derivatives of this compound with improved anti-cancer activity and solubility. Another area of research is the investigation of the therapeutic potential of this compound in other diseases such as osteoporosis and glaucoma. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs.
Synthesis Methods
The synthesis of 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide involves the reaction of 4-cyanobenzenesulfonyl chloride with 1-naphthylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Scientific Research Applications
4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide has been used in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. This compound has been found to induce apoptosis or programmed cell death in cancer cells, thereby inhibiting their growth and proliferation.
properties
Molecular Formula |
C17H12N2O2S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-cyano-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H12N2O2S/c18-12-13-8-10-15(11-9-13)22(20,21)19-17-7-3-5-14-4-1-2-6-16(14)17/h1-11,19H |
InChI Key |
RMPIJQVZFWLOJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B263301.png)
![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)

![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)



![2-[(Cyanomethyl)(phenyl)amino]benzoic acid](/img/structure/B263316.png)
![[4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone](/img/structure/B263319.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B263321.png)

![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)
![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)
![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)